Structural Differentiation: 2‑Methylresorcinol Substituent vs. Unsubstituted Phenol Analog
CAS 879473-36-6 contains a 2-methylbenzene-1,3-diol (2-methylresorcinol) group at the pyrazole 3-position, whereas the closest patent-listed analog bears a simple phenol substituent (4-(4-benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol, MW 293.35) [1]. The 2-methylresorcinol introduces an additional hydrogen-bond donor (two phenolic –OH groups vs. one), increases the heteroatom count (5 vs. 4 oxygen/nitrogen atoms), and adds a hydrophobic methyl substituent. This substitution pattern is predicted to alter logP (estimated increase of approximately 0.3–0.5 units over the phenol analog based on the methyl contribution) and to double the hydrogen-bond donor count (2 vs. 1), which directly impacts membrane permeability and target-binding pharmacophore compatibility [1].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) – Lipinski Rule-of-Five parameter |
|---|---|
| Target Compound Data | 2 HBD (two phenolic –OH groups; 2-methylresorcinol moiety) |
| Comparator Or Baseline | 4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol (US8754233): 1 HBD (one phenolic –OH group) |
| Quantified Difference | 2 HBD vs. 1 HBD (100% increase); methyl group adds 14 Da molecular weight and ~0.3–0.5 estimated logP units |
| Conditions | Structural analysis based on canonical SMILES comparison; physicochemical properties computed using standard cheminformatics methods |
Why This Matters
The doubled HBD count alters oral bioavailability predictions, blood–brain barrier penetration potential, and target hydrogen-bonding interactions, making direct substitution with the simpler phenol analog pharmacologically unreliable for in vivo or cell-based studies.
- [1] MolBiC Database. Compound CP0546835: US8754233, 4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol. Molecular Weight: 293.351 g/mol; HBD count: 2 (one from phenol –OH, one from pyrazole NH). View Source
